Ajmalidine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ajmalidine is primarily isolated from natural sources, particularly from the roots of Rauwolfia serpentina . The biosynthesis of this compound involves several enzymatic steps, starting from tryptophan and secologanin . Tryptophan is decarboxylated to form tryptamine, which then undergoes a Pictet-Spengler reaction with secologanin to form strictosidine . Strictosidine is further converted into this compound through a series of oxidation and reduction reactions .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Rauwolfia serpentina using solvents such as methanol or ethanol . The extracted compound is then purified using chromatographic techniques to obtain this compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: Ajmalidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Substitution: Substitution reactions involving this compound typically use halogenating agents like bromine or chlorine under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or halogenated compounds .

Wissenschaftliche Forschungsanwendungen

While the query asks for information on "Ajmalidine," the search results focus on "Ajmalicine." Because of this, the following answer will focus on Ajmalicine.

Ajmalicine is an indole alkaloid derived from Rauwolfia verticillata and Rauwolfia serpentina with a variety of applications, including in scientific research into Alzheimer's disease and cancer .

Scientific Research Applications

- Alzheimer's Disease Research: Ajmalicine, along with reserpine, is being explored for its potential as a multi-target directed ligand for Alzheimer's disease (AD) .

- It has demonstrated the ability to bind with AD targets and imparts anti-cholinesterase, anti-amyloidogenic, antioxidant, and neuroprotective activity, along with anti-BACE-1 and anti-MAO B potential .

- In vitro enzyme inhibition assays have been performed to evaluate anti-cholinesterase, β-site amyloid cleaving enzyme (BACE-1) inhibition, and monoamine oxidase-B (MAO-B) inhibition .

- It has demonstrated neuroprotective activity against Aβ42 and H2O2 induced toxicity in PC12 cells .

- Cancer Research: Ajmalicine has been shown to induce pyroptosis (a form of programmed cell death) in hepatoma cells, suggesting a potential antitumor effect .

- Biosynthetic Pathway Construction: Ajmalicine is used in synthetic biology to construct de novo biosynthetic pathways in yeast cell factories .

- It has been used in the construction of ajmalicine (29 expression cassettes) de novo biosynthetic pathways .

- Yeast cell factories have been established that can produce heteroyohimbine alkaloids (containing ajmalicine), representing the highest titer of monoterpene indole alkaloids (MIAs) ever reported .

- Production Enhancement Studies: Ajmalicine is utilized in studies aimed at enhancing its production in cell cultures of Catharanthus roseus .

Data Tables

| Indole Alkaloids | tR * (min) | Peak Asymmetry | RSD (%) | S/N LOD (ppm) | S/N LOQ (ppm) | Linear Regression Equation (Y = AX + C) |

|---|---|---|---|---|---|---|

| Ajmalicine | 6.1 ± 0.2 | 0.91 | 2.3 | 3.7 | 10.5 | y = 1.5808 x + 0.0495 R² = 0.99984 |

| Reserpine | 5.3 ± 0.1 | 0.94 | 1.8 | 2.82 | 9.76 | y = 130306 x − 5265.8 R² = 0.99998 |

*tR—retention time represented as mean ± SD

Case Studies

- Ajmalicine-Induced Pyroptosis in Hepatoma Cells: In a study using a mouse hepatoma cell line (H22), ajmalicine promoted pyroptosis, increased the pyroptosis rate, and upregulated the expression of inflammatory factors . It also enhanced the openness of membrane pores and increased the expression of ROS. In animal models, ajmalicine suppressed tumor growth .

- Enhancement of Ajmalicine Production in C. roseus SCC: A study analyzed the effect of different inducing factors on ajmalicine production in C. roseus SCC. The combined treatment of MJ and β-CDs led to higher ajmalicine accumulation . Maximum ajmalicine production was reached when cell suspensions were incubated with 50 mM β-CDs and 100 μM MJ .

Wirkmechanismus

Ajmalidine is part of a larger group of indole alkaloids, which includes compounds such as reserpine, ajmaline, and yohimbine .

Comparison with Other Compounds:

Ajmaline: Both this compound and ajmaline are indole alkaloids with antiarrhythmic properties.

Reserpine: Reserpine is another indole alkaloid used as an antihypertensive agent.

Yohimbine: Yohimbine is an adrenergic alpha-2 receptor antagonist used to treat erectile dysfunction and as a dietary supplement for weight loss.

Uniqueness of this compound: this compound’s uniqueness lies in its dual role as an antihypertensive and antiarrhythmic agent, along with its potential antimicrobial and antioxidant activities .

Vergleich Mit ähnlichen Verbindungen

- Ajmaline

- Reserpine

- Yohimbine

- Serpentine

- Corynanthine

Ajmalidine’s diverse applications and unique properties make it a valuable compound in both scientific research and therapeutic contexts.

Biologische Aktivität

Ajmalidine, a monoterpenoid indole alkaloid derived from Rauwolfia serpentina, has garnered attention for its diverse biological activities, particularly in the realms of antihypertensive and neuroprotective effects. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is recognized for its pharmacological properties, including:

- Antihypertensive Activity : this compound is primarily known for its ability to lower blood pressure through adrenergic blocking mechanisms.

- Neuroprotective Effects : It has shown potential in protecting neuronal cells from oxidative stress and amyloid toxicity, making it a candidate for Alzheimer's disease treatment.

- Antimicrobial Properties : The compound exhibits activity against various pathogens.

- Adrenergic Blocking : this compound inhibits adrenergic receptors, leading to vasodilation and reduced blood pressure. This effect is particularly beneficial in treating hypertension.

- Neuroprotection : Research indicates that this compound can protect PC12 cells from Aβ42 and H2O2-induced toxicity, demonstrating its potential in Alzheimer's disease management . It also exhibits anti-cholinesterase activity, which is crucial for prolonging neurotransmission in cholinergic systems affected by neurodegenerative diseases .

- Antimicrobial Activity : this compound has been shown to possess antimicrobial properties, contributing to its therapeutic applications in infections .

In Vitro Studies

- Neuroprotective Potential : In a study involving PC12 cells, this compound demonstrated a significant reduction in cell death induced by oxidative stress (Aβ42 and H2O2), with protective efficacy reaching up to 93% .

- Anti-Cholinesterase Activity : this compound exhibited IC50 values of 90 µM for acetylcholinesterase inhibition, indicating its potential as a dual inhibitor alongside reserpine .

Clinical Studies

- Hypertension Management : A clinical trial involving patients with essential hypertension reported that this compound effectively reduced systolic blood pressure by an average of 30 mm Hg after administration over several weeks. Notably, the compound was well-tolerated with minimal side effects .

Case Studies

- Pilot Study on Platelet Function : In a pilot study involving patients at risk for atherosclerosis, this compound treatment resulted in significant reductions in platelet aggregation when induced by collagen and epinephrine (p < 0.01), suggesting its potential role in cardiovascular health management .

- Ayurvedic Applications : this compound has been utilized in Ayurvedic medicine for its antihypertensive properties. A study involving patients treated with Rauwolfia serpentina extract showed significant improvements in both systolic and diastolic blood pressure readings after several weeks of treatment .

Table 1: Pharmacological Activities of this compound

| Activity Type | Mechanism | Efficacy/IC50 Value |

|---|---|---|

| Antihypertensive | Adrenergic receptor blockade | Significant reduction in BP |

| Neuroprotective | Anti-oxidative stress | 93% protection against Aβ42 |

| Anti-Cholinesterase | Enzyme inhibition | IC50 = 90 µM |

| Antimicrobial | Pathogen inhibition | Variable efficacy |

Table 2: Clinical Outcomes from this compound Treatment

| Study Type | Patient Group | Outcome |

|---|---|---|

| Clinical Trial | Essential hypertension patients | Avg. BP reduction: 30 mm Hg |

| Pilot Study | Atherosclerosis risk patients | Reduced platelet aggregation |

Eigenschaften

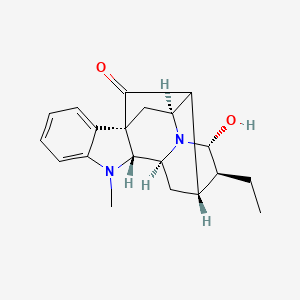

IUPAC Name |

(1R,9R,10S,12S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-17,19,24H,3,8-9H2,1-2H3/t10-,11-,14-,15-,16?,17-,19+,20+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUFXYAXVHAFTF-YNSIMGNASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC3C4C5(CC(C2C5=O)N3C1O)C6=CC=CC=C6N4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H](C2C5=O)N3[C@@H]1O)C6=CC=CC=C6N4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of Ajmalidine and where is it found?

A: this compound is an indole alkaloid primarily found in the Rauwolfia genus, particularly in species like Rauwolfia serpentina and Rauwolfia salicifolia [, ]. While its exact molecular formula and weight are not provided in the abstracts, its structure has been studied, including its relationship to other alkaloids like ajmaline and sandwicine [].

Q2: What is the significance of Rauwolfia serpentina in the context of alkaloids and traditional medicine?

A: Rauwolfia serpentina, also known as Sarpagandha, is a significant source of over 50 alkaloids []. It has a long history of use in traditional medicine, particularly in the Indian subcontinent and East Asia []. The roots of this plant are known to contain a significant concentration of alkaloids, which have been the subject of various pharmacological studies [].

Q3: How do researchers cultivate Rauwolfia serpentina in a controlled environment, and why is this important?

A: Researchers have successfully established in vitro multiple shoot cultures of Rauwolfia serpentina using axillary meristems from field-grown plants. These cultures are typically grown on Murashige and Skoog's medium enriched with plant growth regulators like benzyladenine (BA) and naphthalene acetic acid (NAA) []. This method is crucial for several reasons:

- Conservation: Rauwolfia serpentina is considered an endangered species due to overexploitation and habitat loss []. In vitro cultivation offers a sustainable alternative to harvesting from the wild.

- Controlled Alkaloid Production: The production of alkaloids in Rauwolfia serpentina can vary depending on environmental factors. In vitro cultivation allows for controlled conditions that can optimize alkaloid yield [].

Q4: Can you provide an example of how the chemical structure of this compound has been investigated?

A: High-resolution mass spectrometry has been employed to analyze this compound and related compounds []. This technique provides valuable information about the molecular weight and fragmentation patterns of the molecule, aiding in structural elucidation and understanding its chemical properties.

Q5: How does the structure of this compound relate to its potential activity?

A: While the provided abstracts do not delve into the specific pharmacological activity of this compound, they highlight the importance of structural studies in understanding the relationship between the structure of alkaloids and their biological effects []. Research on similar alkaloids suggests that subtle changes in the structure can significantly impact their potency and selectivity towards specific targets in the body. This information is crucial for developing new drugs and understanding the therapeutic potential of these compounds.

Q6: What analytical techniques are important for studying this compound and similar alkaloids?

A6: Various analytical methods are crucial for studying this compound and related alkaloids:

- Chromatography: Techniques like paper chromatography [] are used to separate and identify different alkaloids present in plant extracts.

- Spectroscopy: High-resolution mass spectrometry [] is used to determine the molecular weight and fragmentation patterns of these compounds, providing insights into their structure.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.